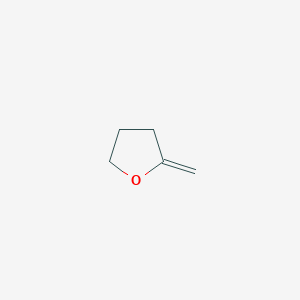

2-Methylenetetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylenetetrahydrofuran is a chemical compound that features a tetrahydrofuran ring attached to a methyl group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom, which imparts unique chemical properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylenetetrahydrofuran can be synthesized through several methods. One common approach involves the alkylation of a nucleophilic center with a tetrahydrofuranylmethyl halide or sulfonate . This method, while effective, can be less convenient due to the multistep synthesis required for these chiral reagents.

Another method involves the esterification of tetrahydrofurfuryl alcohol with methacrylic acid or the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol . These reactions typically require acid catalysts and are conducted under controlled temperature conditions to ensure high yields.

Industrial Production Methods

Industrial production of tetrahydrofuranylmethyl often involves large-scale esterification processes. For instance, the esterification of methacrylic acid with tetrahydrofurfuryl alcohol is a widely used method. This process is typically carried out in the presence of acid catalysts and under specific temperature and pressure conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylenetetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrahydrofuranyl ketones or aldehydes.

Reduction: Reduction reactions can convert tetrahydrofuranylmethyl derivatives into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrahydrofuranyl ketones, while reduction can produce tetrahydrofurfuryl alcohol .

Applications De Recherche Scientifique

Chemical Properties and Production

2-Methylenetetrahydrofuran has the molecular formula C5H8O and is characterized by its high flammability and low water miscibility. It is primarily synthesized through the catalytic hydrogenation of furfural, a compound derived from biomass. The production process emphasizes renewable resources, making 2-MeTHF an environmentally friendly alternative to traditional solvents like tetrahydrofuran (THF) .

Solvent Applications

2-MeTHF is increasingly used as a solvent in various chemical reactions due to its advantageous properties:

- Higher Boiling Point : It serves as a higher boiling substitute for THF, allowing for reactions at elevated temperatures without the risk of evaporation that accompanies lower boiling solvents .

- Grignard Reagent Solvent : Its ability to coordinate with magnesium ions makes it an effective solvent for Grignard reagents, facilitating biphasic reactions and clean separations .

- Spectroscopic Studies : The compound is utilized in low-temperature spectroscopic studies due to its ability to form a non-crystallizing glass at −196 °C .

Fuel Applications

The potential of 2-MeTHF as a biofuel has garnered attention due to its favorable properties:

- Fuel Additive : Approved by the United States Department of Energy, 2-MeTHF can be blended with gasoline to enhance performance while being derived from renewable sources .

- Combustion Chemistry : Studies indicate that 2-MeTHF exhibits significant potential as a next-generation bio-derived fuel. Its combustion characteristics have been analyzed through detailed kinetic modeling, demonstrating its viability in energy applications .

Synthesis of Other Compounds

2-MeTHF plays a crucial role in synthesizing various chemicals:

- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, including polymers and other functionalized compounds .

- Catalytic Reactions : Its properties allow it to act as a catalyst or co-solvent in various organic reactions, enhancing yields and selectivity .

Case Study 1: Pyrolysis and Combustion Studies

A detailed study on the pyrolysis and combustion of 2-MeTHF was conducted using plug flow reactors. The research revealed that unimolecular decomposition predominates under specific conditions, leading to the formation of small alkenes and oxygenated compounds. The findings contribute significantly to understanding biomass conversion processes and optimizing fuel production .

Case Study 2: Grignard Reactions

In laboratory settings, 2-MeTHF has been employed successfully as a solvent for Grignard reactions. The unique solvation properties allow for efficient reaction conditions that yield high-purity products. This case highlights its utility in both academic research and industrial applications .

Comparative Data Table

| Property/Feature | This compound | Tetrahydrofuran |

|---|---|---|

| Boiling Point | Higher | Lower |

| Water Miscibility | Low | High |

| Solvent for Grignard | Yes | Yes |

| Use as Fuel Additive | Yes | No |

| Environmental Impact | Renewable | Non-renewable |

Mécanisme D'action

The mechanism of action of tetrahydrofuranylmethyl compounds involves their interaction with specific molecular targets. For instance, in biological systems, these compounds can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways . The hydroxylation of the tetrahydrofuranylmethyl group at various positions can produce metabolites that act as nicotinic agonists or inhibitors of inducible nitric oxide synthase .

Comparaison Avec Des Composés Similaires

2-Methylenetetrahydrofuran can be compared with other similar compounds, such as:

Tetrahydrofuran (THF): A cyclic ether with similar structural features but different applications, primarily as a solvent.

Tetrahydrofurfuryl methacrylate (THFMA): A derivative used in the production of polymers and coatings.

Dinotefuran: A neonicotinoid insecticide with a tetrahydrofuranylmethyl substituent, highlighting its use in agriculture.

The uniqueness of tetrahydrofuranylmethyl lies in its versatile chemical reactivity and wide range of applications across different fields.

Propriétés

Numéro CAS |

18137-88-7 |

|---|---|

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

2-methylideneoxolane |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h1-4H2 |

Clé InChI |

GCQZRSVHYPEACN-UHFFFAOYSA-N |

SMILES |

C=C1CCCO1 |

SMILES canonique |

C=C1CCCO1 |

Synonymes |

Tetrahydro-2-methylene Furan; Tetrahydro-2-methylenefuran; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.